

Technical Support Center: RS102895 Hydrochloride In Vivo Applications

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Compound of Interest		
Compound Name:	RS102895 hydrochloride	
Cat. No.:	B1662833	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing **RS102895 hydrochloride** in in vivo experiments. Given its short half-life, this guide focuses on effective dosing strategies and addresses common challenges to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the in vivo half-life of RS102895 hydrochloride?

A1: Pharmacokinetic analyses have revealed that **RS102895 hydrochloride** has a short half-life of approximately one hour in vivo following intraperitoneal (i.p.) administration.[1][2] After about 9 hours, the compound is no longer detectable in plasma.[1]

Q2: Why is a single dose of **RS102895 hydrochloride** often ineffective in vivo?

A2: Due to its short half-life, a single dose of **RS102895 hydrochloride** is rapidly cleared from the system.[1][2] This rapid clearance means that the drug concentration may not remain at a therapeutic level long enough to exert a sustained biological effect, such as blocking monocyte recruitment.[1]

Q3: What is the recommended in vivo dosing strategy for **RS102895 hydrochloride** to overcome its short half-life?







A3: To maintain effective plasma concentrations, a multi-dose treatment regimen is recommended.[1][2] Studies have shown that administering **RS102895 hydrochloride** every 6 hours results in consistent plasma levels of 20 ng/ml or greater, which is sufficient to effectively block monocyte migration.[1]

Q4: What is the mechanism of action of RS102895 hydrochloride?

A4: RS102895 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). [3][4][5][6] It functions by binding to the CCR2 receptor, thereby inhibiting the signaling of its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2). This inhibition blocks the recruitment of inflammatory monocytes to sites of inflammation.[1]

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Lack of efficacy with a single dose.	The short in vivo half-life (~1 hour) of RS102895 hydrochloride leads to rapid clearance and insufficient target engagement.[1][2]	Implement a multiple dosing regimen. Administering the compound every 6 hours has been shown to maintain therapeutic plasma concentrations.[1]
Variability in experimental results.	Inconsistent drug exposure due to rapid metabolism and clearance.	Ensure a strict and consistent dosing schedule. Consider conducting a pilot pharmacokinetic study in your specific animal model to confirm optimal dosing frequency.
Precipitation of the compound during formulation.	RS102895 hydrochloride has limited solubility in aqueous solutions.	For in vivo experiments, it is recommended to first prepare a clear stock solution in a suitable organic solvent like DMSO. This stock can then be further diluted with co-solvents such as PEG300 and Tween-80, and finally with saline, for administration.[3] Always prepare the working solution fresh on the day of use.[3]
Unexpected off-target effects.	While selective for CCR2 over CCR1, RS102895 has been shown to also inhibit human α1a and α1d adrenergic receptors, as well as the 5-HT1a receptor at certain concentrations.[3][4][5]	Review the literature for potential off-target effects in your experimental system. If necessary, include additional control groups to account for these potential effects.

Experimental Protocols



In Vivo Dosing and Pharmacokinetic Analysis in Mice

This protocol is based on a study that successfully established an effective dosing regimen for **RS102895 hydrochloride** in a mouse model.[1]

Objective: To maintain a therapeutic plasma concentration of **RS102895 hydrochloride** to effectively block monocyte recruitment.

Materials:

- RS102895 hydrochloride
- Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)[3]
- Experimental mice
- Standard laboratory equipment for intraperitoneal injections
- Equipment for blood collection (e.g., EDTA tubes)
- LC-MS/MS for plasma concentration analysis

Procedure:

- Formulation: Prepare the dosing solution of **RS102895 hydrochloride** in a suitable vehicle. A common formulation involves dissolving the compound in DMSO to create a stock solution, followed by dilution with PEG300, Tween-80, and finally saline to the desired concentration.
- Dosing Regimen:
 - Administer an initial dose of 5 mg/kg RS102895 hydrochloride via intraperitoneal (i.p.)
 injection immediately prior to the experimental stimulus (e.g., vaccination).[1]
 - Subsequently, administer 5 mg/kg of RS102895 hydrochloride every 6 hours for the duration of the experiment.[1]
- Pharmacokinetic Analysis:



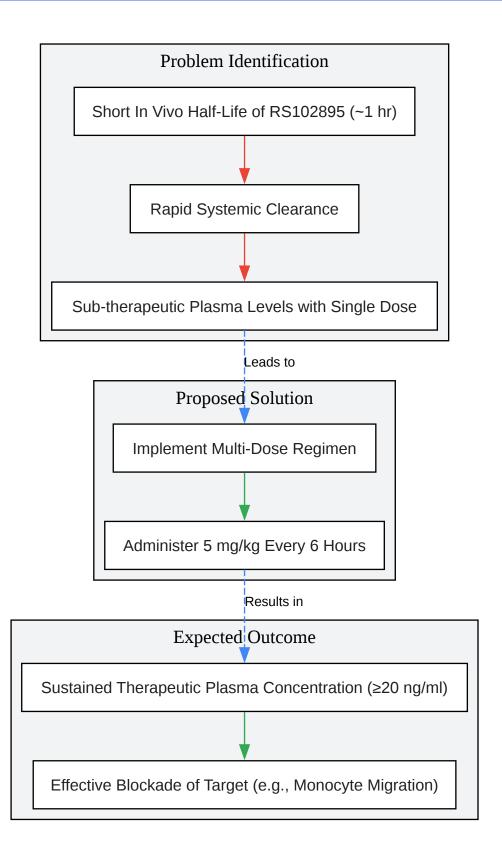
- To determine trough concentrations, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture) just before the next scheduled dose.
- Process blood to separate plasma.
- Quantify the concentration of RS102895 in the plasma samples using a validated LC-MS/MS method.[1]

Data Summary:

Parameter	Value	Reference
In Vivo Half-life	~ 1 hour	[1][2]
Recommended Dosing Interval	Every 6 hours	[1]
Target Trough Plasma Concentration	≥ 20 ng/ml	[1]
Effective In Vivo Dose (mice)	5 mg/kg	[1]
Route of Administration	Intraperitoneal (i.p.)	[1]

Visualizations

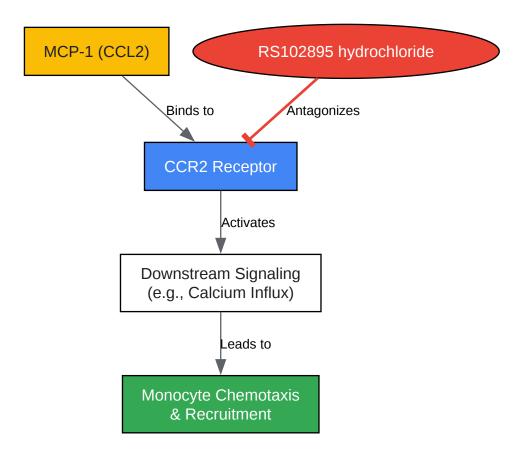




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Caption: Logical workflow for addressing the short half-life of RS102895.





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Caption: Mechanism of action of RS102895 as a CCR2 antagonist.

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